

# In-Depth Toxicological Profile of 2-Methoxypropan-1-ol

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## Compound of Interest

Compound Name: 2-methoxypropan-1-ol

Cat. No.: B075729

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This technical guide provides a comprehensive overview of the toxicological data for **2-methoxypropan-1-ol**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, including acute toxicity, irritation, genotoxicity, and developmental toxicity, and presents available quantitative data in a structured format. Detailed experimental methodologies are provided for the cited studies, and logical workflows and metabolic pathways are visualized.

## Acute Toxicity

The acute toxicity of **2-methoxypropan-1-ol** has been evaluated through oral and inhalation routes in rats. The substance exhibits low acute toxicity via both exposure pathways.

## Quantitative Data for Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	5710 mg/kg	[1]
LC50 (4-hour)	Rat	Inhalation	> 6000 mg/m <sup>3</sup>	[2]

## Experimental Protocols

Oral Acute Toxicity Study (based on OECD Guideline 401)

- Test System: Sprague Dawley rats, with groups of 5 males and 5 females.[2]

- Methodology: The study likely followed a protocol similar to OECD Guideline 401. Single oral doses of 2150 or 5000 mg/kg body weight were administered to the animals.[2]
- Observations: Animals were observed for clinical signs of toxicity and mortality over a 14-day period following administration.[2] Body weight was monitored, and a gross pathological examination was performed at the end of the study.[2]
- Results: No clinical signs of toxicity were observed during the 14-day recovery period. Body weight gain and gross pathological findings were normal.[2]

#### Inhalation Acute Toxicity Study (based on OECD Guideline 403)

- Test System: Sprague Dawley rats, with groups of 10 males and 10 females.[2]
- Methodology: The protocol would have been consistent with OECD Guideline 403. Rats were exposed to **2-methoxypropan-1-ol** vapor at a concentration of 6000 mg/m<sup>3</sup> for 4 hours.[2]
- Observations: Animals were monitored for clinical signs of toxicity during and after exposure for a 14-day observation period.[2] Body weight was recorded, and gross pathology was examined.[2]
- Results: No clinical signs were observed during the recovery period, and body weight gains and gross-pathological findings were normal, leading to the conclusion that the 4-hour LC50 was greater than 6000 mg/m<sup>3</sup>. [2]

## Skin and Eye Irritation

**2-Methoxypropan-1-ol** is considered to be slightly irritating to the skin and eyes.[2]

## Quantitative Data for Irritation

Endpoint	Species	Exposure	Result	Primary Irritation Index	Reference
Skin Irritation	Rabbit	24-hour occlusive	Slightly irritating	1.7	<a href="#">[2]</a>
Eye Irritation	Rabbit	Instillation	Slightly irritating	16.6	<a href="#">[2]</a>

## Experimental Protocols

### Skin Irritation Study (based on OECD Guideline 404)

- Test System: Six rabbits were used for this study.[\[2\]](#)
- Methodology: Following a protocol similar to OECD Guideline 404, undiluted **2-methoxypropan-1-ol** was applied to the intact and scarified skin of each rabbit under a 24-hour occlusive dressing.[\[2\]](#)
- Observations: The skin was evaluated for erythema and edema at specified intervals after patch removal. Maximum scores of 2 (out of 4) for erythema and up to 2 for edema were recorded.[\[2\]](#)
- Results: Erythema was reversible within 8 days, and edema subsided within 72 hours. The primary irritation index was calculated to be 1.7, classifying the substance as slightly irritating to the skin.[\[2\]](#)

### Eye Irritation Study (based on OECD Guideline 405)

- Test System: The study was conducted on six rabbits.[\[2\]](#)
- Methodology: Conforming to a protocol like OECD Guideline 405, undiluted **2-methoxypropan-1-ol** was instilled into the conjunctival sac of one eye of each rabbit.
- Observations: The eyes were examined for corneal opacity, iritis, and conjunctivitis at various time points after instillation.

- Results: A primary irritation index of 16.6 was determined, leading to the classification of **2-methoxypropan-1-ol** as slightly irritating to the eyes.[\[2\]](#)

## Genotoxicity and Carcinogenicity

The available data on the genotoxicity of **2-methoxypropan-1-ol** is limited, and there are no studies on its carcinogenicity.

- Genotoxicity: A bacterial mutagenicity test (Ames test) yielded negative results.[\[2\]](#) There is no other available data for genotoxicity.[\[2\]](#)
- Carcinogenicity: There are no available studies on the carcinogenicity of **2-methoxypropan-1-ol**.[\[2\]](#)

## Reproductive and Developmental Toxicity

**2-Methoxypropan-1-ol** has been shown to be teratogenic in rats and rabbits.[\[2\]](#) The main metabolite, 2-methoxypropionic acid, is believed to be responsible for the developmental toxicity.[\[2\]](#)

## Quantitative Data for Developmental Toxicity

Endpoint	Species	Route	Value	Effect	Reference
NOAEC (Maternal Toxicity)	Rabbit	Inhalation	356 ml/m <sup>3</sup>	Reduced body weight gain	<a href="#">[2]</a>
NOAEC (Developmental Toxicity)	Rabbit	Inhalation	~143 ml/m <sup>3</sup>	Borderline development al toxicity	<a href="#">[2]</a>

## Experimental Protocols

Developmental Toxicity Study in Rabbits (based on OECD Guideline 414)

- Test System: Himalayan rabbits were used.[\[3\]](#)

- Methodology: The study design was consistent with OECD Guideline 414. Pregnant rabbits were exposed to **2-methoxypropan-1-ol** via inhalation at concentrations of 0, 145, 225, 350, and 545 ppm for 6 hours per day from gestation day 6 through 18.[3]
- Observations: Maternal effects, such as body weight changes, were monitored throughout the study.[3] Fetuses were examined for external, visceral, and skeletal malformations and variations.[3]
- Results: Maternally toxic effects, specifically decreased body weight, were observed at 545 ppm.[3] A dose-dependent increase in resorptions, fetal malformations (including absent phalanges and malformed ribs), and variations was observed at concentrations of 225, 350, and 545 ppm.[3] The malformation rate at 545 ppm was 100%.[3] The concentration of 145 ppm was the no-observed-adverse-effect concentration (NOAEC) for these effects.[3]

#### Fertility Study in Rats

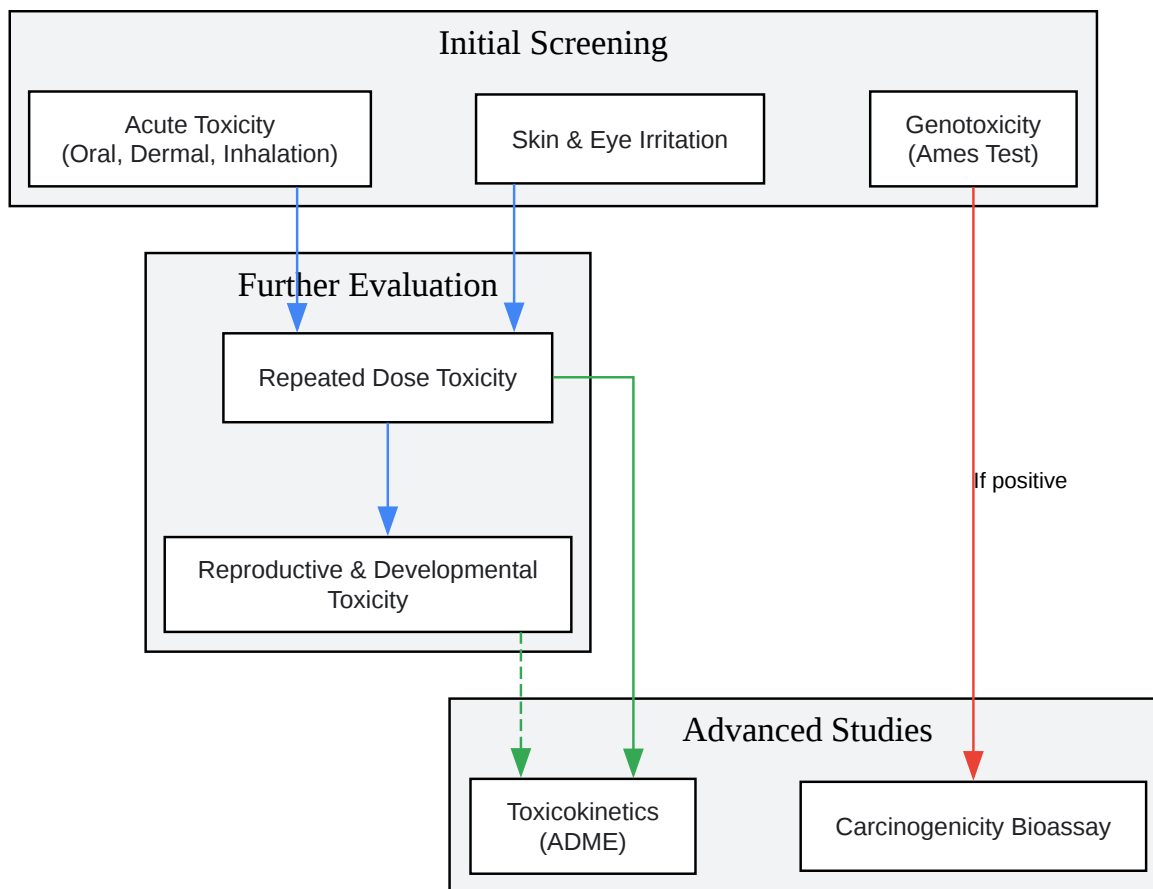
- Test System: Male Wistar rats.[2]
- Methodology: Groups of 5 male rats were administered 1800 mg/kg body weight/day of **2-methoxypropan-1-ol** by gavage for 10 days.[4]
- Observations: Testis weights were evaluated at the end of the administration period.[4]
- Results: No adverse effects on testis weights were observed.[4]

## Toxicokinetics

- Absorption and Metabolism: **2-Methoxypropan-1-ol** is rapidly absorbed, with a Tmax of less than 1 hour.[2] It is quickly metabolized, primarily to 2-methoxypropionic acid.[2] The half-life of **2-methoxypropan-1-ol** is approximately 0.51 to 0.79 hours, while the half-life of its metabolite, 2-methoxypropionic acid, is much longer at 37 to 38 hours.[2]

## Visualizations

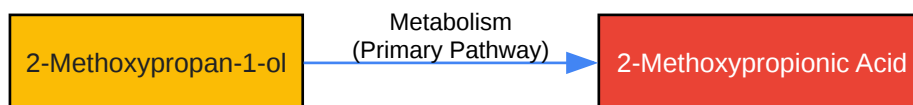
### Toxicological Assessment Workflow



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Caption: Logical workflow for toxicological assessment of a chemical.

## Metabolic Pathway of 2-Methoxypropan-1-ol



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